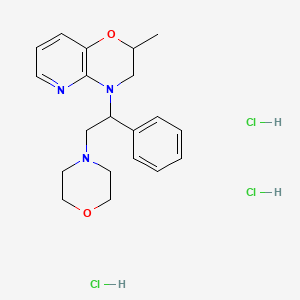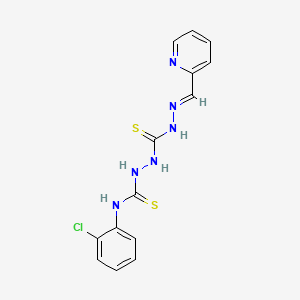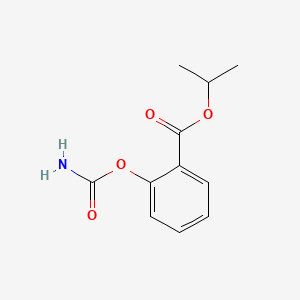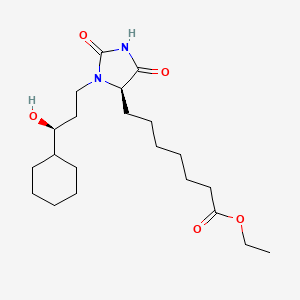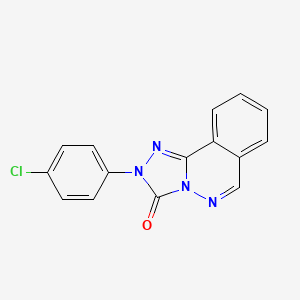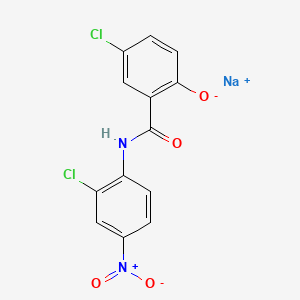
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with chloro and nitro groups, as well as a hydroxy group and a monosodium salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chloro-4-nitroaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its monosodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation products include various carboxylic acids and quinones.
Reduction: Reduction leads to the formation of amino derivatives.
Substitution: Substitution reactions yield a variety of substituted benzamides.
科学的研究の応用
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts by inhibiting certain enzymes or disrupting cellular processes in parasites. The compound’s molecular structure allows it to bind to these targets effectively, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Niclosamide: A structurally related compound used as an anthelmintic.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: Another similar compound with different substituents.
Uniqueness
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its monosodium salt form enhances its solubility and stability, making it suitable for various applications.
特性
CAS番号 |
40321-86-6 |
|---|---|
分子式 |
C13H7Cl2N2NaO4 |
分子量 |
349.10 g/mol |
IUPAC名 |
sodium;4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate |
InChI |
InChI=1S/C13H8Cl2N2O4.Na/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);/q;+1/p-1 |
InChIキー |
DQZCVHZGOQFNDC-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



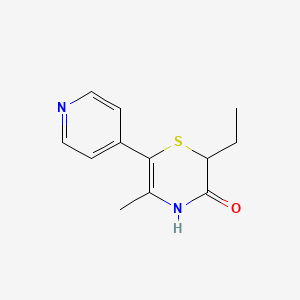
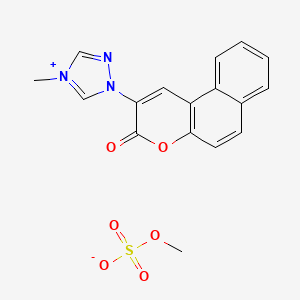
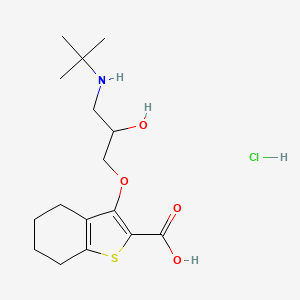
![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)

